molecular formula C14H15ClN2O4S B6534600 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide CAS No. 1021250-12-3

4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide

Cat. No. B6534600
CAS RN: 1021250-12-3
M. Wt: 342.8 g/mol
InChI Key: JSXYJRILQGOSBP-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide (CBOM) is a synthetic compound that has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a bioactive compound for pharmaceutical and medical research. CBOM is a relatively new compound, and as such, much of the research into its potential applications is still in its early stages.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a bioactive compound for pharmaceutical and medical research. As a reagent, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been used to synthesize various compounds, including 4-chlorobenzyl amides, 1,3-benzothiazoles, and 4-chlorobenzyl sulfonamides. As a catalyst, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been used to catalyze the synthesis of various compounds, including 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-triazoles. In addition, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is not yet fully understood. However, it is believed that 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide acts as an inhibitor of cyclooxygenase, an enzyme involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. It is also believed that 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide acts as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are hormones involved in inflammation.
Biochemical and Physiological Effects
4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been shown to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. In addition, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been shown to reduce inflammation and pain in laboratory animals, as well as to reduce the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The primary advantage of using 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide in laboratory experiments is its ability to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. This makes it a useful tool for studying the effects of these hormones on inflammation and pain. However, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is not without its limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is not very stable and can easily decompose when exposed to light or air.

Future Directions

Given the potential of 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, there are a number of potential future directions for its use. For example, further research into the biochemical and physiological effects of 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide could lead to the development of new drugs for the treatment of inflammation and pain. In addition, further research into the synthesis methods used to produce 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide could lead to the development of more efficient and cost-effective production methods. Finally, further research into the mechanisms of action of 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide could lead to the development of more effective and selective inhibitors of cyclooxygenase and 5-lipoxygenase enzymes.

Synthesis Methods

4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is synthesized using a three-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methyl-1,2-oxazol-5-yl butanamide in a solvent such as dimethylformamide (DMF) to form the desired product. The second step involves the removal of the solvent from the reaction mixture, followed by purification of the 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide using column chromatography. The third and final step involves the recrystallization of the 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide from a methanol solution.

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-10-9-14(21-17-10)16-13(18)3-2-8-22(19,20)12-6-4-11(15)5-7-12/h4-7,9H,2-3,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXYJRILQGOSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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